methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Description
This compound is a hybrid molecule featuring:
- A 1,2,3,4-tetrahydroisoquinoline core with a methyl ester group at the 2-position.
- A methanesulfonamido substituent at the 7-position of the isoquinoline ring.
- A 7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl (camphor-derived) moiety linked via the sulfonamide group.
This structural combination suggests applications in drug discovery, particularly for targets requiring rigid, hydrophobic scaffolds with polar interactions .
Properties
IUPAC Name |
methyl 7-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S/c1-20(2)16-6-8-21(20,18(24)11-16)13-29(26,27)22-17-5-4-14-7-9-23(19(25)28-3)12-15(14)10-17/h4-5,10,16,22H,6-9,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZWZHYJBZMHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3=CC4=C(CCN(C4)C(=O)OC)C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the sulfonamide group: This step involves the reaction of the bicyclic core with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.
Isoquinoline ring formation: The isoquinoline ring can be constructed via a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the Diels-Alder and Pictet-Spengler reactions, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction of the carbonyl groups in the bicyclic core can yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives of the bicyclic core.
Substitution: Various sulfonamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets, such as enzymes and receptors, can be exploited for therapeutic purposes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research into these activities could lead to the development of new drugs.
Industry
In industry, the compound’s unique structural features can be utilized in the design of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclic core and isoquinoline ring can provide multiple points of interaction, allowing for a range of biological effects.
Comparison with Similar Compounds
Structural Analogs in the Tetrahydroisoquinoline Family
Key analogs from the literature include:
Key Observations :
Camphor-Containing Sulfonamides
Compounds with camphor-derived sulfonamide groups share the bicyclo[2.2.1]heptane scaffold but differ in core structures:
Key Observations :
- The target compound’s tetrahydroisoquinoline core differentiates it from camphorsulfonamides coupled to amines (e.g., compound 8), suggesting divergent bioactivity profiles .
- The methyl ester group may act as a prodrug motif, enhancing oral bioavailability compared to non-esterified analogs .
Computational Similarity Analysis
Using Tanimoto and Dice metrics (MACCS and Morgan fingerprints), the target compound exhibits:
- Low similarity (Tanimoto <0.4) to standard tetrahydroisoquinoline-based kinase inhibitors (e.g., fasudil analogs), due to the camphor moiety .
- Moderate similarity (Dice ~0.6) to camphorsulfonamide-containing protease inhibitors, highlighting shared hydrophobic interactions .
Research Findings and Implications
- Synthetic Accessibility : The camphorsulfonyl chloride intermediate () enables stereospecific synthesis, but regioselectivity challenges persist due to the bicyclo system’s rigidity .
- Metabolic Stability : The sulfonamide group resists oxidative metabolism, contrasting with acetylated analogs (e.g., 6g ), which are prone to hydrolysis .
Biological Activity
Methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Features:
Antitumoral Activity
Recent studies indicate that compounds with similar structural motifs exhibit antitumoral properties. For instance, compounds derived from tetrahydroisoquinoline structures have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study utilizing the MTT assay demonstrated that related compounds inhibited the growth of human cancer cell lines significantly, suggesting that this compound may possess similar properties .
Antimicrobial Properties
Compounds with methanesulfonamide groups have been reported to exhibit antimicrobial activity. This compound's biological activity may stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1000 μg/mL |
| Escherichia coli | 500 μg/mL |
These results indicate a promising spectrum of activity against both Gram-positive and Gram-negative bacteria .
Antioxidative Effects
Antioxidative properties are crucial for mitigating oxidative stress-related diseases. Compounds with similar bicyclic structures have shown to scavenge free radicals effectively, reducing oxidative damage in cellular models.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation.
- Modulation of Signaling Pathways: The compound may influence pathways such as apoptosis and cell cycle regulation.
- Interaction with Cellular Membranes: The lipophilic nature of the bicyclic structure may facilitate interactions with lipid membranes, affecting cellular integrity and function.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activities while minimizing toxicity. For example:
- Synthesis Variants: Modifications in the sulfonamide moiety have been explored to improve solubility and bioavailability.
| Derivative | Biological Activity |
|---|---|
| Methyl 7-(sulfonamide) | Enhanced antitumoral effects |
| Methyl 7-(carboxylate) | Increased antimicrobial potency |
Q & A
Basic Question: What are the recommended synthetic routes for preparing methyl 7-({7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamido)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, and how can purity be optimized?
Methodological Answer:
The synthesis involves two primary steps: (1) preparation of the bicyclo[2.2.1]heptane sulfonamide intermediate and (2) coupling with the tetrahydroisoquinoline carboxylate.
- Step 1: React 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-methanesulfonyl chloride with ammonia or a protected amine to form the sulfonamide intermediate. Anhydrous conditions and bases like triethylamine are critical to avoid hydrolysis .
- Step 2: Couple the sulfonamide with methyl 7-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C.
- Purity Optimization: Use flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water. Confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and LC-MS .
Basic Question: What analytical techniques are essential for confirming the stereochemistry and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR to confirm connectivity. 2D techniques (COSY, NOESY) resolve stereochemical ambiguities, particularly for the bicyclic system and tetrahydroisoquinoline ring .
- X-ray Crystallography: Critical for absolute configuration determination, especially if the compound exhibits chiral centers (e.g., the bicyclo[2.2.1]heptane moiety) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., C24H30N2O5S) with <2 ppm error .
Basic Question: How can researchers screen the biological activity of this compound in preliminary assays?
Methodological Answer:
- Enzyme Inhibition Assays: Test against serine proteases or kinases due to the sulfonamido group’s potential as a pharmacophore. Use fluorogenic substrates (e.g., AMC-tagged peptides) and measure IC50 values .
- Cellular Uptake Studies: Employ fluorescent tagging (e.g., BODIPY) to assess membrane permeability in cell lines (e.g., HEK293).
- Cytotoxicity Screening: MTT assays in cancer (e.g., MCF-7) and normal (e.g., HEK293) cell lines at 1–100 µM for 48 hours .
Advanced Question: How does the stereochemistry of the bicyclo[2.2.1]heptane moiety influence biological activity?
Methodological Answer:
- Comparative Studies: Synthesize diastereomers (e.g., (1R)- vs. (1S)-bicyclo configurations) and compare activity in enzyme assays. For example, the (1R)-configuration in related compounds showed 10-fold higher trypsin inhibition than (1S) .
- Molecular Docking: Use software like AutoDock Vina to model interactions between the bicyclic system and target proteins (e.g., thrombin’s S1 pocket). Energy minimization reveals steric clashes or favorable hydrophobic interactions .
Advanced Question: What reaction mechanisms govern the formation of the sulfonamido linkage in this compound?
Methodological Answer:
- Nucleophilic Substitution: Methanesulfonyl chloride reacts with the amine group of 7-amino-tetrahydroisoquinoline via a two-step mechanism: (1) formation of a sulfonyl chloride intermediate and (2) displacement by the amine nucleophile.
- Kinetic Studies: Monitor reaction progress via TLC or in situ IR spectroscopy. Pseudo-first-order kinetics are observed under excess amine conditions .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
Methodological Answer:
-
Substituent Variation: Modify the tetrahydroisoquinoline’s 7-position (e.g., electron-withdrawing groups) or the bicyclic system’s methyl groups.
-
Data Table:
Modification IC50 (Trypsin Inhibition) Solubility (mg/mL) Parent Compound 0.8 µM 0.12 -NO2 at C7 0.3 µM 0.08 -OCH3 at C7 1.5 µM 0.25 -
Statistical Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, LogP) with activity .
Advanced Question: How should researchers address contradictions in reported synthetic yields or biological data?
Methodological Answer:
- Yield Discrepancies: Replicate protocols with strict control of anhydrous conditions (e.g., molecular sieves for sulfonylation). Compare yields across solvents (DMF vs. DCM) .
- Biological Variability: Standardize assay conditions (e.g., ATP concentration in kinase assays). Validate using positive controls (e.g., leupeptin for protease inhibition) .
Advanced Question: What methodologies are recommended for developing chiral separation protocols for enantiomers of this compound?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak IC column (5 µm, 250 x 4.6 mm) with hexane/isopropanol (80:20) + 0.1% diethylamine. Adjust flow rate to 1.0 mL/min and monitor at 254 nm .
- Supercritical Fluid Chromatography (SFC): Employ CO2/ethanol (95:5) on a Chiralcel OD-H column for faster separations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
